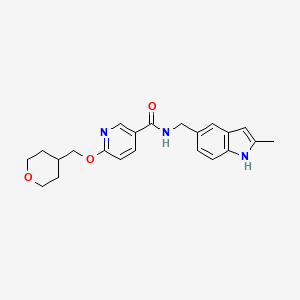![molecular formula C12H16N4O2S B2728344 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2097933-21-4](/img/structure/B2728344.png)
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H16N4O2S and its molecular weight is 280.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that falls within a broader class of chemical entities known for their diverse applications in scientific research, particularly in the synthesis of novel molecules with potential biological activities. These compounds are part of a group that includes various derivatives synthesized for exploring pharmacological properties and chemical interactions. For instance, triazole derivatives exhibit valuable pharmacological properties, including anti-convulsive activity, which is useful for the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981). Furthermore, the exploration into 1,2,4-triazole thioether derivatives has led to the identification of new DNA methylation inhibitors, showcasing the compound's role in anti-tumor activity and its impact on the methylation level of tumor DNA (Hovsepyan et al., 2018).
Biological Applications
The chemical framework of this compound is conducive to modifications that enhance biological activity, including antimicrobial and antiviral properties. For example, the clubbed quinazolinone and 4-thiazolidinone derivatives have been investigated for their potential as antimicrobial agents, demonstrating the versatility and potential of such compounds in developing new treatments (Desai, Dodiya, & Shihora, 2011). Additionally, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized, revealing their ability to inhibit the methylation of tumor DNA in vitro, highlighting the compound's significance in researching cancer treatment methodologies (Hovsepyan et al., 2019).
作用機序
Target of Action
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a dual inhibitor of serotonin and norepinephrine reuptake . Serotonin and norepinephrine are neurotransmitters that play a crucial role in mood regulation and pain perception.
Mode of Action
This compound interacts with its targets, the serotonin and norepinephrine transporters, by binding to them and inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and leading to improved mood and pain relief.
Biochemical Pathways
The action of this compound affects the serotonin and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, it impacts the downstream effects associated with these pathways, including mood regulation and pain perception.
Result of Action
The molecular and cellular effects of this compound’s action include increased neurotransmission due to elevated levels of serotonin and norepinephrine in the synaptic cleft . This leads to improved mood and pain relief.
生化学分析
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . . These interactions can influence the function of these biomolecules and alter the course of biochemical reactions.
Cellular Effects
Based on the known effects of similar thiophene derivatives, it can be hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-12(18,5-9-3-4-19-7-9)8-13-11(17)10-6-16(2)15-14-10/h3-4,6-7,18H,5,8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPMAPMVIHFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CN(N=N2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
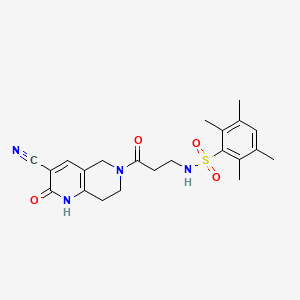
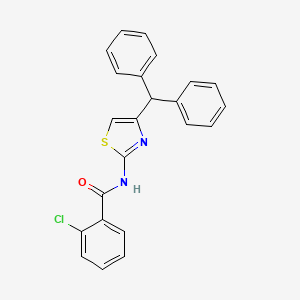
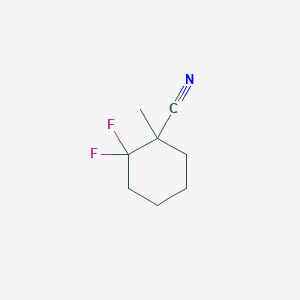
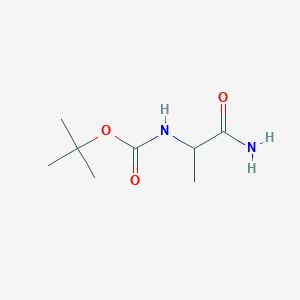
![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)

![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)

![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2728279.png)
![3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2728281.png)
